N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-21-12-8-7-11(9-13(12)22-6-2)15-18-19-16(23-15)17-14(20)10(3)4/h7-10H,5-6H2,1-4H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBFYIRMHDLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-diethoxybenzohydrazide with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxadiazole rings.
Substitution: Modified oxadiazole compounds with various substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide. The compound exhibits significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cells such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% in some cases .
- Mechanism of Action : The oxadiazole moiety is believed to interact with cellular targets involved in cancer proliferation and survival pathways. These interactions may involve the induction of apoptosis in cancer cells, as evidenced by colony formation assays demonstrating increased cell death .
Antimicrobial Properties
Beyond its anticancer applications, compounds containing the oxadiazole structure have been investigated for their antimicrobial activities. Preliminary tests suggest that this compound may exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anti-Diabetic Potential
Recent research indicates that oxadiazole derivatives can also possess anti-diabetic properties. In vivo studies using model organisms have shown that these compounds can effectively lower blood glucose levels, suggesting their potential utility in managing diabetes .
Comparative Efficacy
A comparative analysis of various oxadiazole derivatives reveals that this compound stands out for its balanced efficacy across multiple biological activities:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-Diabetic Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Other Oxadiazole Derivatives | Variable | High | Low |
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., MDA-MB-231 and HCT116), this compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using disc diffusion methods against standard bacterial strains. The compound demonstrated significant inhibition zones against Bacillus cereus and Staphylococcus aureus compared to control groups .
Mechanism of Action
The mechanism of action of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with 1,3,4-Oxadiazole Derivatives
The compound 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (Molbank 2013, M800) shares the 1,3,4-oxadiazole core but differs in substituents. Instead of a diethoxyphenyl group, it has a diphenylmethyl substituent at position 5 and a sulfanyl-acetamide linkage to a pyrazine ring. Such structural variations highlight how substituent polarity and electronic effects influence bioactivity .
Comparison with Tetrazole and Triazole Derivatives
Compounds like N-5-Tetrazolyl-N′-aroylureas and N-(1H-3-Carboxy-1,2,4-Triazol-5-yl)-N′-aryloxyacetylureas () replace the oxadiazole ring with tetrazole or triazole cores. These heterocycles exhibit similar electron-deficient characteristics but differ in hydrogen-bonding capacity and aromaticity. For instance, tetrazoles are more acidic (due to the NH group) and may enhance metal coordination, while triazoles offer greater hydrogen-bonding versatility. The target compound’s diethoxyphenyl group contrasts with the aroyl or aryloxyacetyl groups in these analogs, suggesting divergent interactions with enzymes or receptors involved in plant growth regulation .
Comparison with Propanamide-Based Pesticides
Propanil (N-(3,4-Dichlorophenyl)propanamide, ) is a simple propanamide lacking a heterocyclic ring. Its herbicidal activity stems from the inhibition of photosystem II, facilitated by the electron-withdrawing dichlorophenyl group. In contrast, the target compound’s oxadiazole ring and diethoxy substituents likely confer a different mode of action, such as interference with auxin signaling or cell division, as seen in structurally complex acylurea derivatives .
Structural and Functional Analysis Table
Research Findings and Implications
- Heterocycle Influence : The 1,3,4-oxadiazole core may confer greater metabolic stability than tetrazoles or triazoles, which are prone to hydrolysis under acidic conditions.
- Activity Trends : While propanil acts as a herbicide, oxadiazole derivatives with complex substituents (e.g., acylureas) often exhibit multitarget effects, such as growth regulation or antifungal activity.
Biological Activity
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Oxadiazole Compounds
Oxadiazole derivatives are recognized for their broad spectrum of biological activities, including antioxidant , anticancer , antimicrobial , and anti-inflammatory effects. The presence of the oxadiazole ring enhances their ability to interact with various biological targets, making them promising candidates for drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₂₁N₃O₄
- Molecular Weight : 319.36 g/mol
- CAS Number : 1171343-25-1
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₄ |
| Molecular Weight | 319.36 g/mol |
| CAS Number | 1171343-25-1 |
Antioxidant Activity
Research indicates that oxadiazole compounds exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives can effectively scavenge free radicals and reduce oxidative stress markers. The antioxidant activity is often assessed using assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, which measures the compound's ability to reduce cupric ions.
Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies. The compound shows promising results against several cancer cell lines:
- Cell Lines Tested :
- Pancreatic cancer (PANC-1)
- Human embryonic kidney (HEK293)
In vitro studies have reported that this compound induces apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as telomerase and histone deacetylases (HDAC) .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory effects. Specific studies have focused on its ability to inhibit:
- Cholinesterases
- Tyrosinase
- Amylase
- Glucosidase
These inhibitory actions suggest potential applications in treating conditions such as diabetes and Alzheimer's disease .
Case Studies and Research Findings
Recent research has explored the structure-activity relationship (SAR) of oxadiazole derivatives. Modifications to the oxadiazole ring have been shown to enhance biological activity significantly. For example:
- Study on Anticancer Activity : A study involving various oxadiazole derivatives indicated that substituents on the phenyl ring could modulate cytotoxicity against different cancer cell lines .
- Antioxidant Mechanism Investigation : Another study employed molecular docking techniques to elucidate how these compounds interact with radical species and enzymes involved in oxidative stress .
Q & A
Q. Critical Parameters :
- Temperature control (70–80°C for cyclization) to avoid side reactions.
- Solvent choice (DMF for solubility vs. THF for reactivity).
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Answer:
- ¹H/¹³C-NMR : Identify protons and carbons in the 3,4-diethoxyphenyl group (δ 1.3–1.5 ppm for ethoxy CH₃, δ 4.0–4.2 ppm for OCH₂) and the oxadiazole ring (C-2 at ~165 ppm in ¹³C-NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches .
Data Validation : Cross-reference with computational predictions (DFT calculations) for NMR shifts .
Advanced: How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?
Answer:
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability) to confirm activity. For example, if anticancer activity is reported inconsistently, validate via MTT assay and caspase-3 activation .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across studies to identify potency variations due to assay conditions .
- Structural Analog Comparison : Compare with analogs (e.g., 3,4-dimethoxyphenyl vs. 3,4-diethoxyphenyl) to isolate substituent effects .
Case Study : Inconsistent antimicrobial data may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Standardize testing using CLSI guidelines .
Advanced: What computational strategies predict target interactions for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like EGFR or microbial enzymes. Focus on the oxadiazole ring’s π-π stacking and hydrogen bonding with active sites .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes .
- QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .
Validation : Compare computational results with SPR (surface plasmon resonance) binding affinity data .
Advanced: How to optimize experimental design for pharmacokinetic studies of this compound?
Answer:
- ADME Profiling :
- Solubility : Use shake-flask method (PBS, pH 7.4) with HPLC quantification .
- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor depletion via LC-MS .
- In Vivo Design :
- Dose selection based on allometric scaling from rodent models.
- Plasma sampling at 0.5, 1, 2, 4, 8, 24h post-administration for PK curve generation .
Challenges : Address low bioavailability via prodrug strategies (e.g., esterification of the propanamide group) .
Advanced: What strategies mitigate synthesis challenges for scale-up to gram quantities?
Answer:
- Cyclization Optimization : Replace POCl₃ with safer alternatives like Burgess reagent to reduce toxicity .
- Flow Chemistry : Implement continuous flow reactors for oxadiazole formation to enhance yield and reproducibility .
- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
Yield Improvement : Use Design of Experiments (DoE) to optimize molar ratios (e.g., hydrazide:dehydrating agent) .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring .
- Hydrolysis Risk : Avoid aqueous buffers; use lyophilized form for long-term storage .
- Purity Monitoring : Conduct HPLC analysis every 6 months (C18 column, acetonitrile/water gradient) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., 3,4-dipropoxyphenyl, 3,4-difluorophenyl) .
- Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole or thiadiazole to assess ring-specific effects .
- Activity Cliffs : Identify abrupt changes in potency (e.g., IC₅₀ from 10 nM to 1 µM) with minor structural changes .
Data Analysis : Use cheminformatics tools (e.g., MOE, RDKit) to cluster compounds by activity and physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
